molecular formula C13H16N2 B3327365 2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 33657-42-0

2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B3327365
CAS RN: 33657-42-0
M. Wt: 200.28 g/mol
InChI Key: XSHXIKHZZUQAFC-UHFFFAOYSA-N
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Patent
US09096591B2

Procedure details

To a solution of 2,3,4,5-tetrahydro-2,6-dimethyl-1H-pyrido[4,3-b]indole (200 mg, 1.0 mmol) in NMP (2.5 ml), powdered KOH (561 mg, 10 mmol) was added and stirred for 10 min at 25 deg C. After which 2-(tri fluoromethyl)-5-vinylpyridine (346 mg, 2.0 mmol) was added slowly to the above solution and stirred for 16 h at 25 deg C. After completion of the reaction (monitored by LCMS), water (5 mL) was added to the crude and extracted with the ethyl acetate. The organic layer was dried and concentrated. The resulting crude was purified by reverse-phase chromatography (C-18, 500 mm×50 mm, Mobile Phase A=0.05% TFA in water, B=0.05% TFA in acetonitrile, Gradient: 10% B to 80% B in 30 min, injection vol. 5 mL) to obtain 40 mg (8.2%) of 54246-(trifluoromethyl)pyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-2,6-dimethyl-1H-pyrido[4,3-b]indole as TFA salt.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
561 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
346 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:15][CH2:14][C:5]2[NH:6][C:7]3[C:8]([CH3:13])=[CH:9][CH:10]=[CH:11][C:12]=3[C:4]=2[CH2:3]1.[OH-:16].[K+].[F:18][C:19]([F:29])([F:28])[C:20]1C=CC(C=C)=CN=1.[OH2:30]>CN1C(=O)CCC1>[CH3:1][N:2]1[CH2:15][CH2:14][C:5]2[NH:6][C:7]3[C:8]([CH3:13])=[CH:9][CH:10]=[CH:11][C:12]=3[C:4]=2[CH2:3]1.[C:20]([OH:30])([C:19]([F:29])([F:28])[F:18])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CN1CC2=C(NC=3C(=CC=CC23)C)CC1
Name
Quantity
561 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
346 mg
Type
reactant
Smiles
FC(C1=NC=C(C=C1)C=C)(F)F
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 min at 25 deg C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 16 h at 25 deg C
Duration
16 h
ADDITION
Type
ADDITION
Details
was added to the crude
EXTRACTION
Type
EXTRACTION
Details
extracted with the ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude was purified by reverse-phase chromatography (C-18, 500 mm×50 mm, Mobile Phase A=0.05% TFA in water, B=0.05% TFA in acetonitrile, Gradient: 10% B to 80% B in 30 min, injection vol. 5 mL)
Duration
30 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN1CC2=C(NC=3C(=CC=CC23)C)CC1
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.